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N-benzyl-2-chloro-2,2-difluoroacetamide Documentation Hub

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  • Product: N-benzyl-2-chloro-2,2-difluoroacetamide
  • CAS: 478258-77-4

Core Science & Biosynthesis

Foundational

Comparative Technical Guide: Haloacetamides in Drug Discovery & Radical Chemistry

The following technical guide provides an in-depth comparative analysis of N-benzyl-2-chloro-2,2-difluoroacetamide and trichloroacetamide , focusing on their roles as critical building blocks in medicinal chemistry and o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of N-benzyl-2-chloro-2,2-difluoroacetamide and trichloroacetamide , focusing on their roles as critical building blocks in medicinal chemistry and organic synthesis.

Executive Summary

This guide differentiates N-benzyl-2-chloro-2,2-difluoroacetamide (Compound A) and trichloroacetamide (Compound B) based on their electronic properties, reactivity profiles, and downstream applications in synthesizing nitrogen heterocycles.

  • Trichloroacetamide is a classical reagent used primarily as a precursor for Overman rearrangements and Atom Transfer Radical Cyclizations (ATRC) to generate dichloro-lactams, which are typically reduced to simple lactams.

  • N-benzyl-2-chloro-2,2-difluoroacetamide is a specialized fluorinated building block. It is designed to introduce the gem-difluoro (

    
    )  moiety—a bioisostere of oxygen or a carbonyl group—directly into drug scaffolds. Due to the high bond dissociation energy (BDE) of the 
    
    
    
    bond adjacent to fluorine, it requires more advanced activation methods (e.g., photoredox catalysis) compared to the trichloro analogue.

Chemical Identity & Physical Properties

The following table contrasts the fundamental physicochemical properties of the two reagents.

FeatureN-benzyl-2-chloro-2,2-difluoroacetamideTrichloroacetamide
Structure


CAS Number 478258-77-4594-65-0
Functionality Secondary Amide /

Source
Primary Amide /

Source
C-X Bond Strength High (

strengthened by F)
Moderate (

weakened by Cl)
Primary Utility Synthesis of gem-difluoro-

-lactams
Synthesis of dichloro-

-lactams
Activation Mode Photoredox, Electrochemical, High-T RadicalRu/Cu Catalyzed ATRC, Base Hydrolysis

Reactivity Profile & Mechanistic Divergence

The core difference lies in the activation barrier of the carbon-halogen bond and the stability of the resulting radical species.

Electronic Effects & Bond Dissociation
  • Trichloroacetamide (

    
    ):  The three chlorine atoms destabilize the C-Cl bond through steric repulsion and stabilize the resulting radical via delocalization into the empty d-orbitals (or 
    
    
    
    interactions). This makes the
    
    
    group highly reactive toward metal-catalyzed radical initiation (e.g., using
    
    
    or
    
    
    ).
  • Chlorodifluoroacetamide (

    
    ):  Fluorine is highly electronegative, causing bond strengthening of the adjacent C-Cl bond (the "fluorine effect"). The resulting 
    
    
    
    radical is electrophilic but harder to generate than the
    
    
    radical. Consequently, standard copper catalysts often fail to activate the chloro-difluoro precursor, necessitating the use of bromodifluoro analogs or high-energy photoredox systems (e.g., Iridium photocatalysts).
Mechanistic Pathways: Atom Transfer Radical Cyclization (ATRC)

Both compounds serve as precursors for lactam synthesis, but they yield structurally distinct scaffolds.

  • Pathway A (Trichloro): N-alkylation with an alkene followed by ATRC yields a 3,3-dichloro-

    
    -lactam . The chlorines are usually removed (reductive dechlorination) to access the parent lactam.
    
  • Pathway B (Chlorodifluoro): N-alkylation followed by ATRC yields a 3,3-difluoro-

    
    -lactam . The fluorines are retained to serve as a metabolic block or lipophilic spacer in the final drug candidate.
    

G Start_Cl3 Trichloroacetamide (CCl3 Source) Alkylation N-Alkylation (Allyl Bromide + NaH) Start_Cl3->Alkylation Start_F2 N-benzyl-2-chloro- 2,2-difluoroacetamide (CF2 Source) Start_F2->Alkylation Precursor_Cl3 N-Allyl-Trichloroacetamide Alkylation->Precursor_Cl3 Path A Precursor_F2 N-Allyl-Chlorodifluoroacetamide Alkylation->Precursor_F2 Path B ATRC_Cl3 ATRC (Ru/Cu Cat) Easy Activation Precursor_Cl3->ATRC_Cl3 ATRC_F2 ATRC (Photoredox/Ir) Hard Activation Precursor_F2->ATRC_F2 Prod_Cl3 3,3-Dichloro-Lactam ATRC_Cl3->Prod_Cl3 Prod_F2 3,3-Difluoro-Lactam (Bioisostere) ATRC_F2->Prod_F2 Final_Cl3 Parent Lactam (Dechlorination) Prod_Cl3->Final_Cl3 Bu3SnH Reduction

Figure 1: Divergent synthetic pathways for Trichloro- vs. Chlorodifluoroacetamides in lactam synthesis.

Experimental Protocols

Synthesis of N-benzyl-2-chloro-2,2-difluoroacetamide

This compound is typically synthesized via the acylation of benzylamine.

Reagents: Benzylamine, Chlorodifluoroacetic anhydride (or acid chloride),


, DCM.
  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Dissolution: Dissolve benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add chlorodifluoroacetic anhydride (1.1 equiv) over 30 minutes. The exothermic reaction requires strict temperature control to prevent side reactions.

  • Workup: Stir for 2 hours at room temperature. Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Radical Cyclization (ATRC) to gem-Difluoro Lactams

Note: Due to the stability of the C-Cl bond in the difluoro precursor, standard Ru-catalysis may fail. A photoredox approach is recommended.[1][2][3]

Reagents: N-allyl-N-benzyl-2-chloro-2,2-difluoroacetamide,


 (1 mol%), 

, DMF, Blue LED.
  • Degassing: Dissolve the substrate in DMF (0.1 M). Add catalyst and base.[4] Sparge with Argon for 15 minutes (oxygen inhibits the radical chain).

  • Irradiation: Place the reaction vessel 2 cm from a 450 nm (Blue) LED light source. Stir vigorously for 12-24 hours.

  • Mechanism: The excited Iridium species reduces the C-Cl bond (via SET), generating the

    
    -carbonyl difluoromethyl radical, which cyclizes onto the alkene. The cycle is closed by chlorine atom transfer or oxidation.
    
  • Isolation: Dilute with water, extract with ether, and purify via column chromatography.

Applications in Drug Discovery[1]

The gem-Difluoro Effect

N-benzyl-2-chloro-2,2-difluoroacetamide is valued because it introduces the


 group.
  • Bioisosterism: The

    
     group mimics the electronic and steric properties of an ethereal oxygen or a carbonyl group but is chemically inert.
    
  • pKa Modulation: The fluorine atoms lower the pKa of adjacent protons (if any) and modulate the basicity of the amide nitrogen.

  • Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, extending the half-life of the drug candidate.

Trichloroacetamide Utility
  • Chiral Amines: The primary use is in the Overman Rearrangement of allylic trichloroacetimidates to synthesize chiral allylic amines.

  • Protecting Group: The trichloroacetyl group is an amine protecting group removable under mild reductive conditions (e.g., Zn/AcOH), unlike the difluoroacetyl group which is much more robust.

References

  • Synthesis of gem-difluoro lactams: Arimitsu, S., & Hammond, G. B. (2010).[5] Synthesis of fluorinated

    
    -lactams via cycloisomerization of gem-difluoropropargyl amides.[6] Beilstein Journal of Organic Chemistry. Link
    
  • Radical Cyclization Reviews: Clark, A. J. (2016). Atom Transfer Radical Cyclization of Trichloroacetamides. Chemical Society Reviews. Link

  • Photoredox Activation of C-Cl Bonds: Lloret-Fillol, J., et al. (2022). Photoredox Activation of Inert Alkyl Chlorides. Angewandte Chemie. Link

  • Compound Data: N-Benzyl-2-chloro-2,2-difluoroacetamide CAS 478258-77-4.[7] ChemSRC. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Reformatsky-Type Reaction of Chlorodifluoroacetamides for Advanced Drug Discovery

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The difluoromethyl (CF2) moiety, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or even ether functionalities.[1] This substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of robust and versatile methods for the introduction of the CF2 group is of paramount importance to medicinal chemists and drug development professionals.

The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, provides a powerful and operationally simple method for accessing β-hydroxy esters and their derivatives.[3][4][5] This application note details a specialized variant of this reaction: the zinc-mediated Reformatsky-type reaction involving chlorodifluoroacetamides. This protocol offers a direct route to valuable α,α-difluoro-β-hydroxy and α,α-difluoro-β-amino amides, which are key building blocks for a new generation of fluorinated pharmaceuticals.[6][7][8]

Core Principles: The Chlorodifluoroacetamide Reformatsky Reaction

The fundamental principle of the Reformatsky reaction lies in the generation of a zinc enolate from an α-halo carbonyl compound, which then acts as a nucleophile towards an electrophilic carbonyl carbon.[4][9][10] In the case of chlorodifluoroacetamides, the reaction proceeds via the oxidative addition of zinc metal into the carbon-chlorine bond, forming a highly reactive organozinc intermediate, often referred to as a Reformatsky reagent.[4][10] This species exists in equilibrium with its dimeric form and is sufficiently nucleophilic to add to a variety of electrophiles, including aldehydes, ketones, and imines.[4][6]

The reduced reactivity of the zinc enolate compared to Grignard reagents or organolithiums is a key advantage, as it minimizes side reactions with the amide functionality.[4][5][10] The reaction culminates in the formation of a new carbon-carbon bond, and upon aqueous workup, yields the desired α,α-difluoro-β-hydroxy or α,α-difluoro-β-amino amide.

Reaction Mechanism

The generally accepted mechanism for the Reformatsky-type reaction of chlorodifluoroacetamides is depicted below.

Reformatsky_Mechanism cluster_step1 Step 1: Formation of Zinc Enolate cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup R1_CO_R2 R¹(C=O)R² intermediate_complex Intermediate Complex R1_CO_R2->intermediate_complex ClCF2CONH2 ClCF₂CONH₂ Zn_enolate [Zn(CF₂CONH₂)Cl] ClCF2CONH2->Zn_enolate  + Zn Zn Zn Zn->Zn_enolate H3O_plus H₃O⁺ final_product HO-C(R¹)(R²)-CF₂CONH₂ H3O_plus->final_product Zn_enolate->intermediate_complex product_alkoxide Product Alkoxide intermediate_complex->product_alkoxide Rearrangement product_alkoxide->final_product  + H₃O⁺ Experimental_Workflow A Zinc Activation (HCl wash, dry under vacuum) B Reaction Setup (Inert atmosphere, anhydrous THF) A->B C Reagent Addition (Chlorodifluoroacetamide + Carbonyl) B->C D Reaction (Reflux, monitor by TLC) C->D E Workup (Quench with HCl, extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Sources

Application

Procedure for intramolecular radical cyclization of fluorinated amides

Application Note & Protocol Topic: Procedure for Intramolecular Radical Cyclization of Fluorinated Amides Audience: Researchers, scientists, and drug development professionals. Guide to the Synthesis of Fluorinated Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Intramolecular Radical Cyclization of Fluorinated Amides Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of Fluorinated Nitrogen Heterocycles via Intramolecular Amidyl Radical Cyclization

Introduction: The Strategic Value of Fluorinated N-Heterocycles

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, strategic fluorination is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Nitrogen-containing heterocycles (N-heterocycles) are among the most prevalent scaffolds in pharmaceuticals and natural products.[2][3] Consequently, the development of efficient synthetic routes to fluorinated N-heterocycles is a critical objective for the discovery of novel therapeutic agents.[2]

Intramolecular radical cyclization has emerged as a powerful and versatile strategy for constructing cyclic systems, including the core structures of many bioactive molecules.[4][5] These reactions proceed under mild conditions, exhibit high functional group tolerance, and can be initiated by a variety of methods, including photoredox catalysis and metal-mediated processes.[6][7] This guide provides a detailed overview of the principles and a practical, step-by-step protocol for the intramolecular cyclization of fluorinated amides to generate valuable fluorinated lactams and other N-heterocycles.

The Core Mechanism: An Amidyl Radical Cascade

The fundamental process involves three key stages: initiation, propagation (cyclization), and termination. The central event is the generation of a nitrogen-centered amidyl radical from a suitable fluorinated amide precursor. This highly reactive intermediate then undergoes a regioselective intramolecular addition to a tethered unsaturated moiety (e.g., an alkene or alkyne).

  • Initiation - Amidyl Radical Generation: The process begins with the homolytic cleavage of a bond (e.g., N-H, N-O, N-X) in the amide precursor to form a nitrogen-centered radical. Modern methods favor visible-light photocatalysis for this step due to its exceptionally mild and controllable nature.[8] A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the amide substrate to generate the key amidyl radical.[8][9]

  • Propagation - Intramolecular Cyclization: The generated amidyl radical attacks a pendant unsaturated bond within the same molecule. The regioselectivity of this step is critical and is generally governed by Baldwin's rules. Typically, 5-exo-trig and 6-exo-trig cyclizations are kinetically favored, leading to the formation of five- and six-membered rings, respectively.[5] This cyclization transfers the radical from the nitrogen to a carbon atom.

  • Termination/Quenching: The resulting carbon-centered radical is quenched to yield the final, stable product. This can occur through various pathways, such as hydrogen atom abstraction (HAT) from a donor molecule (e.g., a solvent or additive) or oxidation/reduction in a photocatalytic cycle.[8]

Radical_Cyclization_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Precursor Fluorinated Amide Precursor AmidylRadical Amidyl Radical (N-centered) Precursor->AmidylRadical Initiator (e.g., Light, PC) CyclizedRadical Cyclized Radical (C-centered) AmidylRadical->CyclizedRadical Intramolecular Cyclization (5-exo/6-exo) Product Fluorinated N-Heterocycle CyclizedRadical->Product Quenching (e.g., HAT)

Sources

Method

Synthesis of 3,3-difluoro-γ-lactams from N-benzyl Substrates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview and practical protocols for the synthesis of 3,3-difluoro-γ-lactams, valuable scaffolds in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the synthesis of 3,3-difluoro-γ-lactams, valuable scaffolds in medicinal chemistry, utilizing N-benzyl protected γ-lactam substrates. The core of this methodology lies in the electrophilic fluorination of the α-carbon to the carbonyl group. We will delve into the mechanistic underpinnings of this transformation, explore the critical role of the N-benzyl protecting group, and provide step-by-step protocols for both the fluorination and subsequent deprotection steps. This document is intended to serve as a comprehensive resource for researchers aiming to incorporate these fluorinated motifs into their drug discovery and development programs.

Introduction: The Significance of Fluorinated γ-Lactams

The γ-lactam (or 2-pyrrolidinone) ring is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the gem-difluoromethylene group at the 3-position of a γ-lactam can serve as a non-hydrolyzable mimic of a carbonyl group, potentially inhibiting enzymes like γ-lactamases which are responsible for bacterial resistance to certain antibiotics.[2] Consequently, the development of efficient and selective methods for the synthesis of 3,3-difluoro-γ-lactams is of significant interest to the pharmaceutical industry.

The N-benzyl group serves as a robust protecting group for the lactam nitrogen, which is crucial for the success of the subsequent fluorination step. Its presence enhances the regioselectivity of the reaction and can be reliably removed under various conditions to yield the desired N-H lactam.[4]

The Core Synthesis Strategy: Electrophilic Fluorination

The primary method for introducing the two fluorine atoms at the α-position to the lactam carbonyl is through electrophilic fluorination.[5][6] This process involves the reaction of a carbon-centered nucleophile (an enolate or enol equivalent of the lactam) with an electrophilic fluorine source.

Mechanism of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination can be complex and substrate-dependent, with possibilities including a direct SN2-type attack or a single-electron transfer (SET) pathway.[5][7] For carbonyl compounds, the reaction typically proceeds through the formation of an enolate intermediate.

A strong base is used to deprotonate the α-carbon of the N-benzyl-γ-lactam, forming a nucleophilic enolate. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent. The process is repeated to introduce the second fluorine atom.

Diagram 1: General Mechanism of Electrophilic Difluorination

This diagram illustrates the two-step process of deprotonation to form an enolate, followed by electrophilic attack by a fluorine source, repeated to achieve difluorination.

Electrophilic_Difluorination_Mechanism cluster_0 Step 1: Monofluorination cluster_1 Step 2: Difluorination Start N-Benzyl-γ-lactam Enolate1 Enolate Intermediate Start->Enolate1  Base MonoF 3-fluoro-N-benzyl-γ-lactam Enolate1->MonoF  'F+' Source Enolate2 Enolate Intermediate MonoF->Enolate2  Base DiF 3,3-difluoro-N-benzyl-γ-lactam Enolate2->DiF  'F+' Source

Caption: General workflow for the electrophilic difluorination of N-benzyl-γ-lactam.

Key Reagents

N-Benzyl-γ-lactam (N-Benzyl-2-pyrrolidone): The starting material for this synthesis. It can be prepared from 2-pyrrolidone and benzyl bromide.[8]

Bases: Strong, non-nucleophilic bases are required to generate the enolate. Common choices include:

  • Lithium diisopropylamide (LDA)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Potassium hexamethyldisilazide (KHMDS)

Electrophilic Fluorinating Agents: A variety of reagents containing an electrophilic N-F bond have been developed and are commercially available.[5] For the synthesis of 3,3-difluoro-γ-lactams, some of the most effective and commonly used reagents include:

  • N-Fluorobenzenesulfonimide (NFSI): A mild and versatile fluorinating agent with a broad substrate scope.[3]

  • Selectfluor® (F-TEDA-BF4): A user-friendly, stable, and powerful electrophilic fluorinating agent.[9][10] It often provides good to excellent yields and is widely used in both academic and industrial settings.[11]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-pyrrolidone

This protocol is adapted from a known procedure.[8]

Materials:

  • 2-Pyrrolidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 2-pyrrolidone (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-benzyl-2-pyrrolidone.

Protocol 2: Synthesis of 3,3-difluoro-N-benzyl-γ-lactam using NFSI

Materials:

  • N-Benzyl-2-pyrrolidone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-benzyl-2-pyrrolidone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add LDA solution (2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flask, dissolve NFSI (2.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,3-difluoro-N-benzyl-γ-lactam.

Table 1: Representative Reaction Parameters and Yields

EntryBase (eq)Fluorinating Agent (eq)SolventTemperature (°C)Time (h)Yield (%)
1LDA (2.2)NFSI (2.5)THF-78 to RT1675-85
2NaHMDS (2.2)Selectfluor® (2.5)THF-78 to RT1680-90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Diagram 2: Experimental Workflow for Synthesis

This diagram outlines the sequential steps from the starting material to the final purified product.

Experimental_Workflow Start N-Benzyl-2-pyrrolidone in THF Deprotonation Deprotonation with Base (-78 °C) Start->Deprotonation Fluorination Reaction with Electrophilic Fluorinating Agent (-78 °C to RT) Deprotonation->Fluorination Quench Aqueous Work-up Fluorination->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final 3,3-difluoro-N-benzyl-γ-lactam Purification->Final

Caption: Step-by-step workflow for the synthesis of 3,3-difluoro-N-benzyl-γ-lactam.

Deprotection of the N-benzyl Group

Once the 3,3-difluoro-γ-lactam has been synthesized, the N-benzyl group can be removed to provide the free N-H lactam, which is often the desired final product or a key intermediate for further functionalization.

Common Deprotection Methods

Several methods are available for the cleavage of the N-benzyl group. The choice of method depends on the overall functionality of the molecule and compatibility with other protecting groups.

  • Catalytic Hydrogenolysis: This is a common and often high-yielding method. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[12]

  • Oxidative Cleavage: Reagents such as ceric ammonium nitrate (CAN) can be used for the oxidative removal of the N-benzyl group.[13]

  • Birch Reduction: Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), can also be effective for N-benzyl deprotection.[13]

  • Laccase-Mediated Deprotection: Enzymatic methods using laccase in the presence of a mediator like TEMPO offer a green and selective alternative for N-benzyl group removal.[14][15]

Protocol 3: N-Debenzylation via Catalytic Hydrogenolysis

Materials:

  • 3,3-difluoro-N-benzyl-γ-lactam

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the 3,3-difluoro-N-benzyl-γ-lactam (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,3-difluoro-γ-lactam.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

The synthesis of 3,3-difluoro-γ-lactams from N-benzyl substrates via electrophilic fluorination is a robust and reliable method for accessing these valuable fluorinated building blocks. The use of commercially available and highly effective fluorinating agents like NFSI and Selectfluor®, coupled with well-established protocols for both fluorination and deprotection, makes this synthetic strategy accessible to a wide range of researchers in the field of drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the application of this important methodology in the synthesis of novel and potentially therapeutic compounds.

References

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • MDPI. (2023). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Retrieved from [Link]

  • MDPI. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved from [Link]

  • Thieme. (n.d.). Efficient Detachment of N-Benzyl Carbamate Group. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fluorination of Carbonyl Compounds using Molybdenum Hexafluoride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selectfluor – Knowledge and References. Retrieved from [Link]

  • ChemRxiv. (2023). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. Retrieved from [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

  • PubMed. (2003). Gamma-lactam synthesis via C-H insertion: elaboration of N-benzyl protecting groups for high regioselectivity toward the total synthesis of rolipram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • REF. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]

  • Beilstein-Institut. (2010). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Efficient protocols enabling the rapid installation of trifluoromethyl, as well as further functionalized fluoroalkyl groups by an electrophilic perfluoroalkylation of lactam-derived ketene silyl amides (KSAs) using hypervalent iodine reagents 1 and 2 have been developed. Retrieved from [Link]

  • University of the Basque Country. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward synthesis of functionalized γ-Lactams using impure CO2 stream as the carbon source. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of γ-lactams 3. ¹ The reaction was performed at room.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of difluorolactam synthesis from chlorodifluoroacetamides

Technical Support Center: Synthesis of Difluorolactams Welcome to the technical support guide for the synthesis of γ,γ-difluoro-γ-lactams via reductive cyclization of N-alkenyl/alkynyl-2-chloro-2,2-difluoroacetamides. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Difluorolactams

Welcome to the technical support guide for the synthesis of γ,γ-difluoro-γ-lactams via reductive cyclization of N-alkenyl/alkynyl-2-chloro-2,2-difluoroacetamides. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance reaction yields and overcome common experimental challenges. The guidance herein is based on established mechanistic principles and validated experimental findings.

Section 1: Reaction Overview & Core Principles

The transformation of chlorodifluoroacetamides to difluorolactams is a powerful method for introducing the valuable difluoromethylene group into a cyclic amide structure. The reaction typically proceeds via a single-electron transfer (SET) mechanism, where a reducing agent initiates a radical cyclization cascade.

The general mechanism involves:

  • Initiation: A single-electron transfer from a reducing agent (e.g., SmI₂, Zn-Cu couple) to the C-Cl bond of the chlorodifluoroacetamide precursor.

  • Radical Formation: This transfer cleaves the C-Cl bond, generating a key α,α-difluoro radical intermediate.

  • Cyclization: The radical undergoes an intramolecular addition to the pendant alkene or alkyne. 5-exo-trig cyclizations are generally favored.

  • Propagation/Termination: The resulting cyclized radical is further reduced to an anion, which is then protonated during workup to yield the final difluorolactam product.

Understanding this pathway is critical, as many yield-related issues stem from suboptimal conditions at one of these key stages.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Problem Area: Low or No Product Yield

Q1: My reaction is not working at all, or the yield is consistently below 20%. I'm using a samarium(II) iodide (SmI₂) system. What are the primary factors to investigate?

A1: When using SmI₂, which is a potent but sensitive single-electron transfer reagent, low yields are almost always traced back to three areas: reagent activity, solvent/atmosphere quality, or reaction temperature.[1][2]

  • Samarium(II) Iodide Activity:

    • Expert Insight: SmI₂ is highly sensitive to both oxygen and moisture.[2] Commercially available solutions are convenient but can degrade over time, even when stored under inert gas. The characteristic deep blue or green color is an indicator of active Sm(II); a yellow or colorless solution suggests oxidation to inactive Sm(III).

    • Troubleshooting Protocol:

      • Visual Check: Before use, inspect your SmI₂ solution. If it is not a deep, vibrant blue or green, its activity is compromised.

      • Titration (Optional but Recommended): For quantitative assessment, you can titrate the SmI₂ solution with a standard iodine solution in THF until the blue color disappears.

      • Prepare Fresh: The most reliable method is to prepare SmI₂ in situ immediately before your reaction. This is done by reacting samarium metal powder with a source of iodine, such as 1,2-diiodoethane or molecular iodine, in anhydrous THF under a strict inert atmosphere until the deep blue color persists.[3]

  • Solvent and Atmosphere Purity:

    • Expert Insight: The radical intermediates in this reaction are readily quenched by oxygen. Furthermore, proton sources like water can intercept anionic intermediates before cyclization is complete or quench the SmI₂ reagent itself.[2]

    • Troubleshooting Protocol:

      • Solvent Anhydrousness: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or use anhydrous solvent from a commercial purification system. Never use an old bottle of "anhydrous" solvent that has been opened multiple times.

      • Inert Atmosphere: Ensure your reaction vessel is oven- or flame-dried and cooled under a positive pressure of high-purity argon or nitrogen. Perform at least three vacuum/backfill cycles to remove all atmospheric oxygen. Maintain this positive pressure throughout the entire experiment.

  • Reaction Temperature:

    • Expert Insight: While many SmI₂ reactions are performed at room temperature or below, some cyclization cascades show significantly improved efficiency and rate at elevated temperatures.[1]

    • Troubleshooting Protocol: If your standard room temperature reaction is failing, consider increasing the temperature. A systematic approach would be to test the reaction at 40 °C and then at 65 °C (refluxing THF). In some cases, heating can dramatically increase the yield from <20% to >80%.[1]

Q2: I'm using a Zinc-Copper couple as the reducing agent, but my yields are poor and inconsistent. How can I improve this?

A2: The activity of the Zn-Cu couple is highly dependent on its preparation and activation. Unlike SmI₂, it's a heterogeneous reagent, so surface area and purity are paramount.[4][5]

  • Activation of the Couple:

    • Expert Insight: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents efficient electron transfer. The role of copper is to activate the zinc surface.[4][5] An improperly prepared couple will have very low activity.

    • Troubleshooting Protocol (Preparation of a Highly Active Zn-Cu Couple):

      • Add zinc granules or dust (195 eq.) to a hot solution (110 °C) of copper(II) acetate (1 eq.) in glacial acetic acid.[6]

      • Stir for 3-5 minutes. The solution will decolorize as Cu(II) is reduced to Cu(0) and deposited on the zinc surface. The solid should turn from grey to a reddish-grey or black color.[6]

      • Quickly decant the hot acetic acid.

      • Wash the solid sequentially with fresh acetic acid (1x) and then several times with anhydrous diethyl ether (3-5x) to remove all traces of acid and water.

      • Dry the resulting dark powder under high vacuum and store it under a strict inert atmosphere.[5] Very active couples are oxygen-sensitive.[5]

  • Reaction Solvent:

    • Expert Insight: For Zn-Cu reductions, protic solvents like methanol or ethanol are often used.[7] The alcohol can act as a proton source for the final step, but it must be anhydrous to prevent quenching the reaction at earlier stages.

    • Troubleshooting Protocol: Ensure you are using anhydrous methanol or ethanol. If the reaction is sluggish, refluxing the solvent can often improve the rate and yield.[7]

Problem Area: Formation of Side Products

Q3: My main product is contaminated with a significant amount of a de-chlorinated, uncyclized side product. What causes this and how can I prevent it?

A3: The formation of the simple reduction product (where the chlorine is replaced by a hydrogen) indicates that the intermediate radical is being quenched before it has a chance to cyclize.

  • Causality: This typically happens if the rate of radical quenching is competitive with or faster than the rate of intramolecular cyclization. The primary culprit is often a premature proton source or an insufficiently high concentration of the substrate to favor the intramolecular pathway.

  • Mitigation Strategies:

    • Increase Dilution: While seemingly counter-intuitive, increasing the dilution of the reaction can favor the intramolecular cyclization over intermolecular quenching or dimerization. A typical starting concentration for SmI₂-mediated cyclizations is around 0.025 M.[1]

    • Slow Addition: Add your chlorodifluoroacetamide substrate slowly (e.g., via syringe pump over 1-2 hours) to a solution of the reducing agent. This maintains a low instantaneous concentration of the substrate and its derived radical, further favoring the intramolecular pathway.

    • Check Solvent Purity: Re-verify that your solvent and reagents are scrupulously anhydrous. Any residual water can act as a rapid proton source for the radical or subsequent anionic intermediates.

Section 3: Experimental Workflow & Data

Visualized Experimental Workflow

The following diagram outlines the critical steps and control points for a successful reductive cyclization experiment.

G cluster_prep 1. Pre-Reaction Setup cluster_reagent 2. Reducing Agent Preparation cluster_smi2 Option A: SmI2 cluster_zncu Option B: Zn-Cu Couple cluster_reaction 3. Reaction Execution cluster_workup 4. Workup & Purification A Oven/Flame-Dry Glassware B Assemble Under Positive N2/Ar A->B C Prepare Anhydrous Solvent (THF/MeOH) B->C CCP1 CRITICAL: Strictly Anhydrous & O2-Free B->CCP1 H Add Reducing Agent to Reactor C->H Transfer via cannula D Prepare SmI2 in situ (Sm metal + I2 source) E Confirm Deep Blue/Green Color D->E E->H CCP2 CRITICAL: Confirm Reagent Activity E->CCP2 F Activate Zn with Cu(OAc)2 in hot Acetic Acid G Wash with Et2O & Dry Under Vacuum F->G G->H G->CCP2 I Add Substrate Solution (Slow addition via syringe pump) H->I J Maintain Temperature (e.g., 65°C for SmI2/THF) I->J CCP3 CRITICAL: Slow Substrate Addition I->CCP3 K Monitor by TLC/LC-MS J->K L Quench Reaction (e.g., sat. aq. NH4Cl) K->L When starting material is consumed M Aqueous Workup / Extraction L->M N Column Chromatography M->N O Characterize Pure Product N->O

Caption: Critical workflow for difluorolactam synthesis.
Table 1: Influence of Reducing Agent on Reaction Conditions
ParameterSamarium(II) Iodide (SmI₂)Zinc-Copper (Zn-Cu) CoupleKey Considerations
Reaction Type HomogeneousHeterogeneousAffects stirring and reaction kinetics.
Typical Solvent Anhydrous THFAnhydrous Methanol/EthanolProtic solvent choice is key for Zn-Cu.
Stoichiometry Often 2.2 - 3.0 equivalentsTypically a large excess (e.g., 10 eq.)SmI₂ can sometimes be used catalytically.[1]
Temperature 25 °C to 65 °C (THF Reflux)[1]Refluxing AlcoholHeating often improves rates for both.
Key Advantage High reactivity, well-definedLower cost, milder conditionsChoice depends on substrate and cost.
Main Drawback High cost, moisture/air sensitivityVariable activity, requires careful prep[4][5]Both require strict inert techniques.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use additives to improve my SmI₂ reaction?

A4: Yes, additives can have a profound effect. The most common and effective additive is Hexamethylphosphoramide (HMPA). HMPA coordinates to the samarium ion, significantly increasing its reduction potential.[2] This can enable the cyclization of less reactive substrates. However, due to the toxicity of HMPA, it should be handled with extreme care. Water or alcohols are also sometimes used as co-solvents to facilitate protonation in the final step, which can accelerate catalyst turnover in certain systems.[2]

Q5: My chlorodifluoroacetamide precursor seems unstable. How should I prepare and handle it?

A5: The precursor is typically synthesized by reacting an appropriate N-alkenyl/alkynyl amine with chlorodifluoroacetyl chloride or a related acylation agent. The stability can be an issue, particularly during purification. It is recommended to use the crude precursor as quickly as possible after a simple aqueous workup and extraction, or to purify it rapidly via column chromatography using a neutral silica gel and immediately place it into the reductive cyclization step. Storage should be at low temperatures (-20 °C) under an inert atmosphere.

Q6: The reaction works, but the diastereoselectivity is poor. How can I control the stereochemistry?

A6: Diastereoselectivity is often dictated by the transition state of the cyclization. For SmI₂-mediated reactions, the stereochemical outcome can be influenced by the coordination of Lewis basic sites on the substrate to the samarium(III) ion in the transition state.[3] You can attempt to modify the substrate by installing a coordinating group (e.g., a hydroxyl or ether) near the reacting centers. Alternatively, changing the solvent or adding Lewis basic additives like HMPA can alter the coordination sphere of the samarium ion and may influence the stereochemical outcome.[2][3]

References

  • Procter, D. J., et al. SmI2-catalyzed cyclization cascades by radical relay. The University of Manchester. [Link]

  • de la Torre, A., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

  • Wikipedia contributors. (2023). Zinc–copper couple. Wikipedia. [Link]

  • Szostak, M., et al. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(11), 5959-6039. [Link]

  • Organic Chemistry Portal. Samarium (low valent). organic-chemistry.org. [Link]

  • ChemOrgChem. (2024). Zinc-Copper Couple| Zn/Cu or Zn-Cu or Zn(Cu) Couple | Basics and Applications. YouTube. [Link]

  • Sciencemadness.org. Zinc/Copper Couple. Sciencemadness.org. [Link]

  • Mondal, S., & Ghorai, M. K. (2022). Samarium-Mediated Asymmetric Synthesis. Molecules, 28(1), 133. [Link]

  • Ghosh, A. K., & Chakraborty, S. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Organic & Biomolecular Chemistry, 20(22), 4531-4555. [Link]

  • Santelli, M., & El Abed, D. (1987). A convenient reduction of activated olefins by zinc–copper couple. Journal of the Chemical Society, Perkin Transactions 1, 1163-1164. [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Copper Catalyst Residues from N-benzyl-2-chloro-2,2-difluoroacetamide Products

Welcome to the Technical Support Center for the purification of N-benzyl-2-chloro-2,2-difluoroacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with copp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-benzyl-2-chloro-2,2-difluoroacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with copper-catalyzed syntheses of this important chemical intermediate. Residual copper can interfere with downstream applications and compromise the integrity of your final product, making its effective removal a critical step.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining a highly pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-benzyl-2-chloro-2,2-difluoroacetamide, providing step-by-step solutions based on established chemical principles.

Problem 1: My product has a persistent green or blue tint after purification.

A lingering green or blue color is a clear indicator of residual copper contamination.[2] This issue can arise from several factors, including the formation of stable copper complexes with your product or inadequate purification.

Initial Steps:

  • Visual Assessment: The intensity of the color can give a rough indication of the level of contamination.

  • TLC Analysis: Co-elution of a colored spot with your product on a TLC plate confirms the presence of a copper-containing impurity.

Troubleshooting Workflow:

start Persistent Green/Blue Color wash Aqueous Wash with Chelating Agent start->wash Is the product soluble in a water-immiscible organic solvent? column Silica Gel Plug/Column Chromatography wash->column Color persists combine Combine Methods (e.g., Wash + Column) wash->combine Partial success scavenger Use a Scavenger Resin column->scavenger Color persists column->combine end Pure, Colorless Product scavenger->end combine->end

Figure 1. Decision-making workflow for addressing colored impurities.

Detailed Protocols for Troubleshooting:

  • Aqueous Wash with a Chelating Agent:

    • Rationale: Chelating agents like ethylenediaminetetraacetic acid (EDTA) form stable, water-soluble complexes with copper ions, which can then be removed in the aqueous phase during a liquid-liquid extraction.

    • Protocol:

      • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a 0.1 M aqueous solution of EDTA (pH adjusted to ~8 with sodium bicarbonate for enhanced chelation).

      • Separate the layers. The aqueous layer will often turn blue as it complexes with the copper.

      • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

      • Wash the organic layer with water and then brine to remove residual EDTA.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Plug or Column Chromatography:

    • Rationale: Copper salts are often polar and will adsorb strongly to silica gel, allowing the less polar product to be eluted.

    • Protocol:

      • Dissolve the crude product in a minimal amount of the eluent.

      • Pass the solution through a short plug of silica gel in a Pasteur pipette or a larger column for more significant quantities.

      • Elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[3]

      • Monitor the elution by TLC to collect the product fractions.

  • Scavenger Resins:

    • Rationale: These are solid-supported materials with functional groups that have a high affinity for copper. They offer a simple filtration-based workup.[2]

    • Protocol:

      • Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the crude product dissolved in a suitable solvent.

      • Stir the mixture at room temperature for 1-3 hours.

      • Filter off the resin and wash it with a small amount of the solvent.

      • Combine the filtrate and washes, and concentrate to obtain the purified product.

Problem 2: Low product yield after purification.

Low yields can be frustrating and may stem from issues during the workup or the purification process itself.

Troubleshooting Workflow:

start Low Product Yield check_mother_liquor Analyze Mother Liquor/Aqueous Layers start->check_mother_liquor recrystallization_issues Recrystallization Issues (e.g., too much solvent) start->recrystallization_issues optimize_extraction Optimize Extraction (e.g., back-extraction, brine wash) check_mother_liquor->optimize_extraction Product in aqueous phase optimize_chromatography Optimize Chromatography (e.g., gradient elution) check_mother_liquor->optimize_chromatography Product retained on column end Improved Yield optimize_extraction->end optimize_chromatography->end optimize_recrystallization Optimize Recrystallization (e.g., solvent screen) recrystallization_issues->optimize_recrystallization optimize_recrystallization->end

Figure 2. Troubleshooting workflow for low product yield.

Key Considerations for Yield Improvement:

  • Aqueous Washes: If your product has some water solubility, it can be lost in the aqueous phase during extraction. Using a brine wash can help to "salt out" the organic product from the aqueous layer.

  • Column Chromatography: Ensure the chosen solvent system is not too polar, which could cause your product to elute too quickly with impurities, or not polar enough, leaving your product on the column. An ideal Rf value for the product on TLC before running a column is typically between 0.25 and 0.35.

  • Recrystallization: Using an excessive amount of solvent is a common cause of low yield, as a significant portion of the product will remain in the mother liquor.[4] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid. This can trap impurities and hinder purification.

Common Causes and Solutions:

Possible Cause Explanation Solution
High Impurity Concentration Impurities can depress the melting point of your product, causing it to separate as a liquid.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of your product.Choose a solvent with a lower boiling point. Conduct small-scale solvent screening to find an optimal solvent or solvent mixture.
Rapid Cooling Cooling the solution too quickly can favor the formation of an oil over crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing copper catalysts from N-benzyl-2-chloro-2,2-difluoroacetamide?

The most common and effective methods include:

  • Aqueous washes with chelating agents: EDTA and aqueous ammonia are frequently used.

  • Filtration through solid supports: Passing the reaction mixture through a plug of silica gel or Celite can effectively adsorb the copper catalyst.

  • Scavenger resins: These offer a simple and efficient way to remove copper with a straightforward filtration workup.

  • Column chromatography: This is a standard purification technique that can also remove copper residues.

The choice of method will depend on the scale of your reaction, the nature of any impurities, and the required final purity of your product. A combination of methods, such as an aqueous wash followed by column chromatography, is often very effective.

Q2: Can the amide functional group in my product chelate with copper, making it harder to remove?

Yes, the amide functional group, particularly after deprotonation under basic conditions, can chelate with copper(II) ions. This can make copper removal by simple aqueous washes less effective. If you suspect this is happening, consider using a stronger chelating agent like EDTA or employing scavenger resins that have a very high affinity for copper.

Q3: What is a good starting point for a recrystallization solvent for N-benzyl-2-chloro-2,2-difluoroacetamide?

For N-benzylamide derivatives, common recrystallization solvents include ethanol, or solvent mixtures such as ethyl acetate/hexanes.[5] A good starting point would be to test the solubility of your crude product in these solvents on a small scale to find a system where the product is soluble when hot but sparingly soluble when cold. For a closely related compound, Dibenzyl-N′′-(2-chloro-2,2-difluoroacetyl)phosphoric triamide, recrystallization from acetonitrile has been reported to be effective.[6]

Q4: How can I confirm that all the copper has been removed from my final product?

While a colorless product is a good initial indicator, for applications requiring very low levels of residual metals, more sensitive analytical techniques are necessary. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for quantifying trace metal contamination.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Wash with EDTA
  • Dissolve the crude N-benzyl-2-chloro-2,2-difluoroacetamide in ethyl acetate (approx. 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 0.1 M aqueous EDTA solution (pH adjusted to 8 with sodium bicarbonate).

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with water (1 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a suitable eluent (e.g., petroleum ether/ethyl acetate, starting with a low polarity and gradually increasing).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Pourayoubi, M., et al. (2012). Dibenzyl-N′′-(2-chloro-2,2-difluoroacetyl)phosphoric triamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3009. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Progress of N -Benzyl Removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Retrieved from [Link]

  • HO &-fY. (n.d.). Retrieved from [Link]

  • Wei, Y., et al. (2008). N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1609. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemCatChem. (2009, November 18). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Note An efficient route for the synthesis of chloroaceticanhydride and benzyl mercaptan. (n.d.). Retrieved from [Link]

  • GE Healthcare. (n.d.). GE Healthcare R&D experts' answers to your protein purification questions. Retrieved from [Link]

  • Progress of N-Benzyl Removal. (n.d.). Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Purification methods for N-benzyl-2-chloro-2,2-difluoroacetamide reaction mixtures

[1][2] Case ID: PUR-CF2Cl-BNZ Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2] Triage: Rapid Diagnostic & Decision Matrix Before initiating any purification protocol, assess the state of your cru...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PUR-CF2Cl-BNZ Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Triage: Rapid Diagnostic & Decision Matrix

Before initiating any purification protocol, assess the state of your crude reaction mixture.[3] The presence of the chlorodifluoro (


) group introduces specific lipophilicity and electronic effects that distinguish this from standard amide purifications.[2][3]
Diagnostic Workflow

purification_decision_tree Start Crude Reaction Mixture State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Viscous Oil / Gum State->Oil Amorphous Recrys Protocol B: Recrystallization (Heptane/EtOAc) Solid->Recrys High Purity Needed TLC TLC Analysis (Hex/EtOAc 4:1) Oil->TLC Impurity Impurity Profile? TLC->Impurity BaseImp Basic Impurity (Benzylamine) Impurity->BaseImp Low Rf tailing AcidImp Acidic Impurity (Hydrolysis) Impurity->AcidImp Baseline spot Clean Single Spot Impurity->Clean High Rf AcidWash Protocol A: Acidic Wash (1M HCl) BaseImp->AcidWash BaseWash Protocol A: Basic Wash (Sat. NaHCO3) AcidImp->BaseWash Flash Protocol C: Flash Column (SiO2) Clean->Flash If oil persists

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude physical state and impurity profile.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a sticky oil and won't crystallize."

Diagnosis: This is common with fluorinated amides.[1][2][3] The


 group disrupts crystal lattice packing compared to non-fluorinated analogs.[1][2][3] Additionally, residual solvent (DMF or Toluene) or unreacted benzylamine acts as a plasticizer.[2]
Corrective Action: 
  • High-Vacuum Drying: Ensure the crude is dried under high vacuum (<1 mbar) at 40°C for at least 4 hours to remove solvent traces.[1][2][3]

  • Trituration: Add cold n-Pentane or Hexane to the oil. Sonicate for 10 minutes. The non-polar solvent will extract impurities while inducing the amide to crash out as a white solid.[1][2][3]

  • Seed Crystal: If you have a previous pure batch, add a micro-spatula tip of solid to the oil to act as a nucleation site.[1][2][3][4]

Issue 2: "I see a persistent 'drag' or tailing spot on my TLC."

Diagnosis: This indicates unreacted Benzylamine .[1][2][3] Benzylamine is basic and interacts strongly with the acidic silica gel, causing tailing.[3][4] Corrective Action:

  • Do not column yet. You will lose yield and purity.[1][2][3]

  • Execute Protocol A (Acid Wash). The amine must be converted to its hydrochloride salt (

    
    ), which is water-soluble and will partition out of the organic phase.[1][2]
    
Issue 3: "My yield is lower than expected, and the aqueous layer is cloudy."

Diagnosis: The


 group increases the lipophilicity of the molecule, but the amide bond still allows for some water solubility, especially if the aqueous layer is neutral.[4]
Corrective Action: 
  • Salting Out: Saturate your aqueous layer with NaCl (Brine) during extraction.[1][2][3] This increases the ionic strength of the water, forcing the organic amide back into the organic layer (Salting-out effect).

  • Re-extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) rather than Ethyl Acetate, as fluorinated amides often show higher solubility in chlorinated solvents.[1][3][4]

Detailed Protocols

Protocol A: The "Golden Standard" Aqueous Workup

Use this as the primary purification method.[1][3] It relies on the amphoteric nature of the impurities vs. the neutrality of the amide.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][4]

  • Acid Wash: 1.0 M HCl (Do not use stronger acid to avoid amide hydrolysis).[1][2][3][4]

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ).[1][2][3][4]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2][3][4]
    

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Wash (Removes Benzylamine): Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).[1][2][3]

    • Mechanism:[1][2][3][4][5][6][7][8]

      
       (Water Soluble).[1][2][3]
      
  • Base Wash (Removes Acid Byproducts): Wash the organic phase twice with Saturated

    
    .[1][2][3]
    
    
  • Brine Wash: Wash once with saturated Brine to remove trapped water.[1][2][3]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (The "Polisher")

Use this if the product is solid but slightly off-white or has minor impurities.[1][2]

Solvent System: Hexane / Ethyl Acetate (Alternative: Heptane / Isopropyl Alcohol).[1][2][3]

Step-by-Step:

  • Place the crude solid in a flask.

  • Add the minimum amount of hot Ethyl Acetate (approx. 60°C) required to just dissolve the solid.[1][2][3]

  • Remove from heat.[1][2][3]

  • Dropwise, add Hexane until a persistent cloudiness (turbidity) appears.[1][2][3][4]

  • Add one drop of hot Ethyl Acetate to clear the solution.[1][2][3]

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white needles/crystals and wash with cold Hexane.[1][2][3]

Protocol C: Flash Column Chromatography

Use this only if Protocols A and B fail to yield >95% purity.[1][3]

Stationary Phase: Silica Gel (230-400 mesh).[1][2][3] Mobile Phase Gradient:

  • Start: 100% Hexane (2 Column Volumes).

  • Ramp: 0%

    
     20% Ethyl Acetate in Hexane.[1][2][3]
    
  • Note: The

    
     group makes the compound less polar than non-fluorinated amides.[1][3] It will likely elute earlier (higher 
    
    
    
    ) than expected.

Visualization:

  • UV (254 nm): The benzyl ring is UV active.[1][2][3][9]

  • KMnO4 Stain: The amide and benzylic positions will oxidize/stain (yellow/brown spots).[1][2][3]

Experimental Workflow Visualization

purification_workflow Rxn Reaction Mixture (Amine + Ester) Quench Quench/Dilute (EtOAc) Rxn->Quench Split1 Partition 1: 1M HCl Wash Quench->Split1 Aq1 Aqueous Layer (Amine Salts) Split1->Aq1 Discard Org1 Organic Layer (Product + Acids) Split1->Org1 Keep Split2 Partition 2: NaHCO3 Wash Org1->Split2 Aq2 Aqueous Layer (Acid Salts) Split2->Aq2 Discard Org2 Organic Layer (Neutral Product) Split2->Org2 Keep Dry Dry (Na2SO4) & Concentrate Org2->Dry Final Pure Product N-benzyl-2-chloro-2,2-difluoroacetamide Dry->Final

Figure 2: Step-by-step extraction workflow for removing acidic and basic byproducts.

FAQ: Expert Insights

Q: Is the


 group stable to hydrolysis? 
A:  Generally, yes.[1][3][4] The 

group strengthens the C-Cl bond compared to a standard monochloroacetyl group.[1][2][3] However, prolonged exposure to strong aqueous bases (NaOH/KOH) at high temperatures can lead to haloform-type cleavage or hydrolysis of the amide bond.[2][4] Stick to weak bases like

or

[1].[1][2][3]

Q: Can I use UV to track the reaction? A: Yes. The benzyl group provides a strong chromophore.[1][2][3] However, because the starting material (Benzylamine) and the product both contain the benzyl group,


 differentiation is critical.[4] The product will be significantly less polar (higher 

) than the amine.[2][3]

Q: Why does my NMR show split peaks for the


 group? 
A:  This is normal. In 

NMR, the two fluorine atoms are geminal.[2][4] If there is any chiral center nearby or restricted rotation (rotamers) due to the amide bond, the fluorines may appear as an AB quartet rather than a singlet.[4] In

NMR, the carbonyl carbon will appear as a triplet (

) and the

carbon as a triplet (

) [2].[2][4]

References

  • Pauletti, P. M., et al. (2021).[2][3][4] Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes. Journal of Organic Chemistry. [2][9]

  • Svirskaya, P. & Leznoff, C. C. (1984).[2][3] Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Journal of Chemical Ecology (Analogous chemistry for fluorinated amides).

  • PubChem Compound Summary. (2025). N-Benzyl-2-chloroacetamide (Structural Analog Data). National Center for Biotechnology Information.[1][2][3] [2][4]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-benzyl-2-chloro-2,2-difluoroacetamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-benzyl-2-chloro-2,2-difluoroacetamide and a Comparison with Structural Analogs Introduction: The Analytical Imperative for Halogenated Amides N-benzyl-2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-benzyl-2-chloro-2,2-difluoroacetamide and a Comparison with Structural Analogs

Introduction: The Analytical Imperative for Halogenated Amides

N-benzyl-2-chloro-2,2-difluoroacetamide is a multifaceted organic compound featuring a combination of functional groups: a secondary amide, a benzyl moiety, and a di-fluoro-chloro acetyl group. This unique structure makes it a potential building block in organic synthesis and medicinal chemistry. For researchers working with this or similar molecules, unequivocal structural confirmation is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a powerful tool for this purpose by inducing reproducible fragmentation of the molecule in the gas phase. The resulting mass spectrum is a molecular fingerprint, providing rich structural information.

This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pattern of N-benzyl-2-chloro-2,2-difluoroacetamide. We will explore the primary cleavage pathways, explain the chemical principles driving the fragmentation, and compare its behavior to structurally related analogs to highlight the influence of specific functional groups on the resulting spectrum.

Pillar 1: Predicted Fragmentation of N-benzyl-2-chloro-2,2-difluoroacetamide

The fragmentation of a molecule under electron ionization (70 eV) begins with the removal of an electron to form an energetically unstable molecular ion (M⁺•).[1] This radical cation then undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting charged and neutral species.

The molecular formula for N-benzyl-2-chloro-2,2-difluoroacetamide is C₉H₈ClF₂NO, with a monoisotopic molecular weight of approximately 219.03 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum is expected to show a characteristic M⁺• peak at m/z 219 and an M+2 peak at m/z 221 with roughly one-third the intensity.[2][3]

The key fragmentation pathways are predicted to be:

  • Benzylic C-N Cleavage: The most prominent fragmentation pathway for N-benzylated compounds is often the cleavage of the bond between the benzylic carbon and the nitrogen atom.[4][5] This is due to the exceptional stability of the resulting benzyl cation, which can rearrange into the highly stable tropylium ion (C₇H₇⁺). This cleavage is expected to produce a base peak or one of the most abundant ions in the spectrum at m/z 91 .

  • Amide N-CO Cleavage (α-Cleavage): Cleavage of the amide bond is a common fragmentation route for amides.[6][7][8] This pathway involves the cleavage of the N-CO bond, leading to the formation of a resonance-stabilized acylium ion. This would result in a fragment ion corresponding to [COCF₂Cl]⁺ at m/z 113 (with an isotope peak at m/z 115).

  • α-Cleavage at the Acyl Group: Another likely alpha-cleavage event can occur at the C-C bond adjacent to the carbonyl group. This would involve the loss of a chlorine radical (•Cl) from the molecular ion. This cleavage results in the formation of an even-electron ion at m/z 184 .

  • Cleavage with Hydrogen Rearrangement: A hydrogen atom can be transferred from the benzyl group to the amide portion, followed by cleavage. This could lead to the formation of a protonated benzylamine fragment ion at m/z 107 .

The following diagram illustrates these primary predicted fragmentation pathways.

G cluster_frags Primary Fragment Ions M N-benzyl-2-chloro-2,2-difluoroacetamide [C₉H₈ClF₂NO]⁺• m/z 219/221 F1 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F1 Benzylic Cleavage (Loss of •C₂ClF₂NO) F2 [M - Cl]⁺ [C₉H₈F₂NO]⁺ m/z 184 M->F2 α-Cleavage (Loss of •Cl) F3 Acylium Ion [COCF₂Cl]⁺ m/z 113/115 M->F3 N-CO Cleavage (Loss of •NHCH₂Ph) F4 Protonated Benzylamine [C₇H₉N]⁺ m/z 107 M->F4 Rearrangement (Loss of C₂ClF₂O)

Caption: Predicted EI fragmentation pathways for N-benzyl-2-chloro-2,2-difluoroacetamide.

Pillar 2: Comparative Fragmentation Analysis

To understand the influence of each structural component, we compare the predicted fragmentation of our target molecule with three analogs. This comparative approach is crucial for identifying characteristic ions and avoiding misinterpretation of spectra for unknown samples.

Compound NameMolecular FormulaMW (Da)Key Structural Difference from TargetPredicted Key Fragments (m/z) and Rationale
N-benzyl-2-chloro-2,2-difluoroacetamide (Target) C₉H₈ClF₂NO219-91 : [C₇H₇]⁺, highly stable benzyl/tropylium cation, likely base peak.[4][5] 113/115 : [COCF₂Cl]⁺, acylium ion from N-CO cleavage.[6][7] 184 : [M-Cl]⁺, loss of chlorine radical.
N-benzyl-2-chloroacetamide C₉H₁₀ClNO183Lacks two fluorine atoms.91 : [C₇H₇]⁺, benzyl/tropylium cation remains the dominant feature. 77/79 : [COCH₂Cl]⁺, the corresponding acylium ion is 36 Da lighter due to the absence of two fluorine atoms. 106 : [C₇H₈N]⁺, fragment from cleavage alpha to the carbonyl.[9]
2,2-Difluoroacetamide C₂H₃F₂NO95Lacks the N-benzyl group.No m/z 91 : Absence of the benzyl group means this key fragment will be missing. 44 : [CONH₂]⁺, a characteristic fragment for primary amides resulting from cleavage of the R-CONH₂ bond.[8] The overall pattern will be much simpler.[10]
N,N-Dibenzyl-2-chloroacetamide C₁₆H₁₆ClNO273Tertiary amide with a second benzyl group instead of an N-H.91 : [C₇H₇]⁺, benzyl/tropylium cation will still be a major peak. 180 : [N(CH₂Ph)₂]⁺, dibenzylamine cation from N-CO cleavage. The molecular ion will be less stable, and fragments related to the dibenzyl amine moiety will be prominent.[11]

This comparison demonstrates that the fragment at m/z 91 is a definitive marker for the N-benzyl group, while the mass of the acylium ion directly reveals the substitution pattern on the acetyl group. The absence or presence of these key ions allows for confident differentiation between these structurally similar compounds.

Pillar 3: Experimental Protocol and Workflow

A self-validating analytical workflow ensures that data is reproducible and reliable. Below is a standard operating procedure for acquiring EI mass spectra for compounds like N-benzyl-2-chloro-2,2-difluoroacetamide, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Standard Protocol for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[12]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40 - 450.

      • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Analyze the resulting chromatogram to identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Examine the spectrum for the molecular ion (M⁺• and M+2) and compare the observed fragment ions with the predicted pathways.

Workflow for Structural Elucidation

The following diagram outlines a logical workflow for using mass spectrometry to identify an unknown halogenated amide.

G cluster_data Data Acquisition & Initial Analysis cluster_analysis Fragmentation Analysis cluster_validation Structure Confirmation A Acquire EI-MS Spectrum B Identify Molecular Ion (M⁺•) Check for Isotope Patterns (Cl, Br) A->B C Search for Characteristic Ions (e.g., m/z 91 for Benzyl) B->C D Propose Structures for Major Fragments C->D E Map Neutral Losses (e.g., -35 for •Cl, -45 for •COOH) D->E F Compare with Reference Spectra (if available) E->F G Propose Candidate Structure F->G H Confirm with Orthogonal Techniques (NMR, IR) G->H

Sources

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